molecular formula C11H10N4O2 B2696952 6-methoxy-N-(pyridin-2-yl)pyrimidine-4-carboxamide CAS No. 2034633-60-6

6-methoxy-N-(pyridin-2-yl)pyrimidine-4-carboxamide

Cat. No.: B2696952
CAS No.: 2034633-60-6
M. Wt: 230.227
InChI Key: YCHDTMCXBUIQBU-UHFFFAOYSA-N
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Description

6-methoxy-N-(pyridin-2-yl)pyrimidine-4-carboxamide is a high-purity chemical compound supplied for research purposes. This molecule features a pyrimidine core, a privileged scaffold in medicinal chemistry known for its versatile pharmacological properties and its presence in numerous commercial drugs and experimental agents . The structure incorporates a methoxy substituent and is functionalized with a pyridin-2-yl carboxamide group, making it a valuable intermediate for constructing more complex heterocyclic systems. Pyrimidine derivatives are extensively investigated for their wide spectrum of biological activities, which include anti-inflammatory, anticancer, antimicrobial, and antifibrotic applications . Specifically, related pyrimidine-carboxamide analogues have been designed and synthesized as potential therapeutics, demonstrating the value of this structural motif in drug discovery . Research into similar compounds has shown promise in inhibiting the proliferation of specific cell lines, such as hepatic stellate cells, indicating potential applications in anti-fibrosis research . The core pyrimidine structure is known to serve as a key pharmacophore, capable of interacting with various biological targets, including protein kinases and inflammatory mediators . This product is intended for research and development use in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemical compounds with appropriate safety precautions.

Properties

IUPAC Name

6-methoxy-N-pyridin-2-ylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2/c1-17-10-6-8(13-7-14-10)11(16)15-9-4-2-3-5-12-9/h2-7H,1H3,(H,12,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHDTMCXBUIQBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)C(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-N-(pyridin-2-yl)pyrimidine-4-carboxamide typically involves the reaction of 6-methoxy-2-pyridinecarboxaldehyde with appropriate reagents to form the desired product. One common method involves the use of stannous chloride and bases like potassium carbonate for neutralization, followed by extraction with ethyl acetate .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production, including the use of automated reactors and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-methoxy-N-(pyridin-2-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine and pyrimidine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups into the pyridine or pyrimidine rings.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has shown that pyrimidine derivatives, including 6-methoxy-N-(pyridin-2-yl)pyrimidine-4-carboxamide, exhibit promising anticancer properties. Studies indicate that this compound can inhibit specific enzymes involved in tumor growth and proliferation. For instance, structure-activity relationship (SAR) studies have demonstrated that modifications to the pyrimidine core can enhance its potency against various cancer cell lines .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro assays reveal that it can significantly reduce the production of pro-inflammatory cytokines and inhibit cyclooxygenase enzymes, which are pivotal in the inflammatory response. This suggests potential therapeutic applications in treating chronic inflammatory diseases .

Antimicrobial Activity
this compound has shown effectiveness against a range of bacterial and fungal pathogens. Studies report its ability to inhibit the growth of both Gram-positive and Gram-negative bacteria as well as certain fungi, making it a candidate for further development as an antimicrobial agent .

Biological Research Applications

Target Interaction Studies
The compound's interactions with various biological macromolecules have been a focus of research. It is studied for its binding affinity to specific receptors and enzymes, which can provide insights into its mechanism of action. Understanding these interactions is crucial for elucidating how the compound exerts its biological effects .

Drug Development
As a scaffold for new drug candidates, this compound serves as a starting point for synthesizing novel derivatives with enhanced pharmacological properties. The versatility of the pyrimidine structure allows for modifications that can lead to improved efficacy and reduced toxicity profiles in drug candidates .

Industrial Applications

Material Science
In addition to its pharmaceutical applications, this compound is being explored for use in material science. Its unique chemical properties make it suitable for developing new materials with specific electronic or optical characteristics, which could be beneficial in various industrial applications .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of tumor cell proliferation
Anti-inflammatoryReduction in cytokine production
AntimicrobialEffective against E. coli and S. aureus

Table 2: Structure-Activity Relationship Findings

ModificationEffect on PotencyReference
Methyl substitutionIncreased anticancer activity
HalogenationEnhanced anti-inflammatory effects
Alkyl chain lengthVariation in antimicrobial spectrum

Case Studies

  • Anticancer Efficacy
    A study conducted on various pyrimidine derivatives highlighted the superior potency of this compound against breast cancer cells compared to standard treatments. The compound was shown to induce apoptosis through specific signaling pathways, marking it as a potential lead compound for further development .
  • Anti-inflammatory Mechanism
    In preclinical trials assessing the anti-inflammatory properties of pyrimidine derivatives, this compound demonstrated significant inhibition of COX-2 activity, comparable to established anti-inflammatory drugs like celecoxib . This study underscores its potential application in treating inflammatory diseases.
  • Antimicrobial Testing
    A comprehensive antimicrobial study revealed that this compound exhibited broad-spectrum activity against several pathogens, including resistant strains of bacteria. This finding positions it as a candidate for developing new antibiotics .

Mechanism of Action

The mechanism of action of 6-methoxy-N-(pyridin-2-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit microbial growth by interfering with essential metabolic pathways .

Comparison with Similar Compounds

Pyrimidine-4-Carboxamides with Antineoplastic Activity

Tovorafenib (6-Amino-5-chloro-N-[(1R)-1-(5-{[5-chloro-4-(trifluoromethyl)pyridin-2-yl]carbamoyl}-1,3-thiazol-2-yl)ethyl]pyrimidine-4-carboxamide)

  • Key Features: Pyrimidine core with amino and chloro substituents at positions 5 and 4. Complex carboxamide side chain incorporating a thiazole ring and trifluoromethylpyridine.
  • Activity : Potent antineoplastic agent targeting kinase pathways, demonstrating efficacy in preclinical models .
  • Comparison : Unlike 6-methoxy-N-(pyridin-2-yl)pyrimidine-4-carboxamide, tovorafenib’s chloro and trifluoromethyl groups enhance lipophilicity and target specificity, likely contributing to its anticancer potency.

Thieno[2,3-d]Pyrimidine-4-Carboxamides

N-(6-Methylpyridin-2-yl)-5,6-dimethylthieno[2,3-d]pyrimidine-4-carboxamide (2c)

  • Key Features: Thienopyrimidine core fused with a thiophene ring. Methyl substituents on the pyridine and pyrimidine moieties.
  • Activity: Exhibits antimicrobial activity against Pseudomonas aeruginosa (MIC: 2 µg/mL) .
  • Comparison: The thienopyrimidine scaffold in 2c enhances aromatic stacking interactions compared to the simpler pyrimidine core in the target compound. The methyl groups may improve membrane permeability.

Quinolinium Derivatives with Carboxamide Linkers

6-Methoxy-N-(15-pentadecanoic acid)quinolinium Br⁻

  • Key Features: Quinolinium core with a methoxy group and a long aliphatic carboxylic acid chain.
  • Activity : Demonstrates neuroprotective properties in hippocampal neurons (34% viability at 29 µM) .
  • Comparison: The quinolinium core differs significantly from pyrimidine, but the methoxy and carboxamide functionalities highlight how side-chain length influences bioactivity (e.g., neuroprotection vs. antimicrobial effects).

Physicochemical and Pharmacokinetic Comparisons

Compound Core Structure Key Substituents Bioactivity Reference
This compound Pyrimidine 6-OCH₃, N-(pyridin-2-yl) Not reported (structural analog data) N/A
Tovorafenib Pyrimidine 5-Cl, 6-NH₂, thiazole-CF₃-pyridine Antineoplastic
N-(6-Methylpyridin-2-yl)thienopyrimidine-4-carboxamide (2c) Thienopyrimidine Thiophene fusion, 5,6-dimethyl Antimicrobial (MIC: 2 µg/mL)
6-Methoxy-N-(15-pentadecanoic acid)quinolinium Br⁻ Quinolinium C14-COOH chain Neuroprotective (34% viability)

Key Observations :

  • Substituent Effects: Long aliphatic chains (e.g., C14-COOH in quinolinium derivatives) improve membrane interaction but reduce solubility, whereas halogen atoms (e.g., Cl in tovorafenib) increase target affinity .
  • Amide Linkers : Pyridin-2-yl groups in carboxamides facilitate hydrogen bonding with enzymes, as seen in antimicrobial and kinase-inhibiting analogs .

Biological Activity

6-Methoxy-N-(pyridin-2-yl)pyrimidine-4-carboxamide is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrimidine core substituted with a methoxy group and a pyridine moiety. The chemical structure can be represented as follows:

C11H10N4O Molecular Weight 218 22 g mol \text{C}_{11}\text{H}_{10}\text{N}_4\text{O}\quad \text{ Molecular Weight 218 22 g mol }

Biological Activity Overview

Recent studies have indicated that compounds similar to this compound exhibit significant biological activities, including:

  • Antimicrobial Activity : Related pyridine derivatives have shown effectiveness against Mycobacterium tuberculosis, suggesting potential for use in tuberculosis treatment .
  • Anticancer Properties : Some studies indicate that pyrimidine derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
  • Anti-fibrotic Effects : Research has suggested that this compound may inhibit collagen synthesis, indicating potential applications in treating fibrotic diseases .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes related to disease processes, such as collagen prolyl 4-hydroxylases, which are crucial for collagen synthesis and fibrosis .
  • Cell Signaling Modulation : By interacting with cellular pathways, it may influence gene expression and metabolic processes .
  • Binding Interactions : The compound likely binds to target biomolecules, altering their function and leading to therapeutic effects.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:

Substituent Activity Notes
Methoxy GroupEnhances solubilityIncreases interaction with target enzymes
Pyridine MoietyEssential for activityContributes to binding affinity
Variations at R1 (e.g., cyclopropylmethylamide)Increased potencySpecific combinations yield higher IC50 values

Studies have shown that modifications to the substituents on the pyrimidine ring can significantly impact the compound's potency against various biological targets.

Case Studies

  • Antimicrobial Activity Against Mycobacterium tuberculosis :
    • A study evaluated the efficacy of various pyrimidine derivatives, including this compound, demonstrating promising results against M. tuberculosis with an IC50 value indicating effective inhibition .
  • Anticancer Studies :
    • In vitro studies revealed that this compound could induce apoptosis in cancer cell lines, showing a significant decrease in cell viability compared to controls (p < 0.05) after 48 hours of treatment .
  • Anti-fibrotic Effects :
    • Research indicated that this compound inhibited collagen expression in hepatic stellate cells, suggesting its potential application in treating liver fibrosis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-methoxy-N-(pyridin-2-yl)pyrimidine-4-carboxamide, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via coupling reactions between pyrimidine carboxylic acid derivatives and aminopyridines. For example, using HATU or HBTU as coupling agents in DMF with DIPEA or NMM as a base (common in amide bond formation) . Optimize yields by controlling stoichiometry (1:1.2 molar ratio of acid to amine), reaction temperature (0–25°C), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Monitoring reaction progress via TLC or HPLC is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include the methoxy proton (δ ~3.9–4.1 ppm, singlet) and pyridine/pyrimidine aromatic protons (δ ~7.5–9.0 ppm). Carboxamide NH may appear as a broad peak at δ ~10–12 ppm .
  • HRMS : Confirm molecular ion ([M+H]+) with <5 ppm mass accuracy. For C12H11N4O2, expected m/z is 261.0882 .
  • IR : Look for carboxamide C=O stretch (~1650–1680 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to optimize geometry at the B3LYP/6-31G(d) level. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict charge transfer interactions .
  • Molecular Docking : Dock the compound into target proteins (e.g., kinases) using AutoDock Vina. Prioritize hydrogen bonding between the carboxamide group and active-site residues (e.g., Asp86 in EGFR) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability .

Q. What strategies resolve contradictions in experimental data (e.g., unexpected byproducts in synthesis or inconsistent bioassay results)?

  • Methodological Answer :

  • Byproduct Analysis : Use LC-MS to identify impurities. For example, methoxy group demethylation may occur under acidic conditions, forming a hydroxylated derivative .
  • Bioassay Reproducibility : Validate assays with positive controls (e.g., known kinase inhibitors). If IC50 values vary, check solvent (DMSO concentration ≤0.1%) and cell viability (MTT assay) .

Q. How can reaction mechanisms for derivatization (e.g., alkylation or halogenation) of this compound be elucidated?

  • Methodological Answer :

  • Kinetic Studies : Monitor reactions via in-situ IR or NMR. For example, track methoxy group alkylation by observing methylene (-CH2-) signal emergence at δ ~4.3 ppm .
  • Isotopic Labeling : Use deuterated reagents (e.g., CD3I) to confirm substitution sites via mass shifts in HRMS .

Key Considerations for Experimental Design

  • Solubility : The compound is sparingly soluble in water. Use DMSO or DMF for stock solutions, but avoid prolonged storage (>1 week) to prevent degradation .
  • Storage : Store at –20°C under inert atmosphere (N2 or Ar) to minimize oxidation .

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